2-Benzylisoindoline-5-carbaldehyde
Overview
Description
2-Benzylisoindoline-5-carbaldehyde is a versatile small molecule scaffold with the chemical formula C16H15NO and a molecular weight of 237.3 g/mol . This compound is part of the isoindoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylisoindoline-5-carbaldehyde typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction is carried out at room temperature, followed by the addition of an aldehyde group through formylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzylisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 2-Benzylisoindoline-5-carboxylic acid.
Reduction: 2-Benzylisoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylisoindoline-5-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzylisoindoline-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzylisoindoline-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Benzylisoindoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Benzylisoindoline-5-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
2-Benzylisoindoline-5-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features also contribute to its potential as a versatile scaffold in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-benzyl-1,3-dihydroisoindole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,12H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXRXXWXLXWGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184028 | |
Record name | 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-08-1 | |
Record name | 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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